molecular formula C4H8S2 B1222100 1,4-Dithiane CAS No. 505-29-3

1,4-Dithiane

Cat. No. B1222100
CAS RN: 505-29-3
M. Wt: 120.2 g/mol
InChI Key: LOZWAPSEEHRYPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dithiane, a sulfur-containing heterocyclic compound, is known for its utility in the synthesis of complex molecular architectures. It serves as an attractive C2-building block, leveraging its unique heterocyclic reactivity to facilitate the controlled synthesis of carbon–carbon bonds. Although not as extensively investigated as 1,3-dithianes, 1,4-dithianes offer a range of transformations useful for assembling diverse molecular structures, from lipids and carbohydrates to carbocyclic scaffolds. This versatility is attributed to the ability to chemoselectively cleave or reduce the sulfur-heterocycle, revealing a versatile C2-synthon (Ryckaert et al., 2023).

Synthesis Analysis

The synthesis of 1,4-dithiane derivatives involves strategies that leverage their cyclic 8π-electron system, which exhibits olefinic chemical properties. This enables versatile reactions with both electrophiles and nucleophiles, leading to the synthesis of 1,4-dithiin compounds. These synthetic routes cover a wide range of transformations, contributing to the utility of 1,4-dithianes in organic synthesis (Kobayashi & Gajurel, 1986).

Molecular Structure Analysis

1,4-Dithianes exhibit a boat structure preference, as determined by theoretical and experimental studies. This structural orientation influences their chemical reactivity, allowing for unique interactions in synthetic applications. The olefinic nature of the carbon atoms and the reactivity of the sulfur atoms within the 1,4-dithiin ring enable a broad range of chemical transformations, showcasing the compound's versatility (Kobayashi, 1982).

Chemical Reactions and Properties

1,4-Dithiane-2,5-diol serves as a foundational compound for generating 2-mercaptoacetaldehyde, a two-carbon synthon with electrophilic and nucleophilic reaction centers. This reactivity profile facilitates the construction of sulfur-containing heterocycles, including thiophene and 1,3-thiazole families, underscoring the compound's significant role in organic and medicinal chemistry (Zamberlan et al., 2018).

Physical Properties Analysis

1,4-Dithiane and its derivatives are characterized by their stability and unique conformational preferences, which are crucial for their reactivity and applications in synthesis. These physical properties, including solubility in various solvents and stability under different conditions, are foundational for their use in chemical synthesis and analysis (Thompson et al., 1989).

Chemical Properties Analysis

The chemical properties of 1,4-dithiane derivatives, particularly their reactivity towards electrophiles and nucleophiles, enable a wide range of applications in the synthesis of complex molecules. The ability to undergo transformations under various conditions highlights the compound's versatility and importance in synthetic organic chemistry. This reactivity is leveraged in the synthesis of architecturally complex natural products, demonstrating the significant role of 1,4-dithianes in advancing organic synthesis strategies (Smith & Adams, 2004).

Scientific Research Applications

Synthesis of Complex Molecular Architectures

1,4-Dithianes serve as effective C2-building blocks in the synthesis of complex molecular structures. They offer unique transformations useful in assembling a wide array of molecular architectures, including lipids, carbohydrates, and carbocyclic scaffolds (Ryckaert et al., 2023).

Analytical and Characterization Methods

Gas chromatographic procedures using flame ionization detection have been developed to determine the purity of 1,4-dithiane. These methods are crucial for toxicological evaluation in research settings (Thompson et al., 1989).

Conformational Studies

1,4-Dithiane has been studied for its conformational properties, particularly in the context of six-membered rings. Electrical polarization and nuclear magnetic resonance measurements have aided in understanding its flexible ring conformation (Lautenschlaeger & Wright, 1963).

Synthesis of Sulfur-Containing Functionalized Heterocycles

The compound has been utilized for the in situ generation of 2-mercaptoacetaldehyde, a versatile two-carbon synthon. This application is significant in the construction of sulfur-containing heterocyclic compounds, critical in organic and medicinal chemistry (Zamberlan et al., 2018).

Conformational Change Studies

Studies have explored the conformational change from chair to boat upon ionization of 1,4-dithiane, providing insights into molecular dynamics and structure (Momose et al., 1984).

NMR Spectroscopy and Molecular Mechanics

1,4-Dithiane's conformational analysis has been enhanced by NMR spectroscopy and molecular mechanics, providing valuable insights into its structural properties (Strelenko et al., 1991).

Vibrational Spectra Analysis

Infrared and Raman spectra studies of 1,4-dithiane have contributed to understanding its fundamental frequencies and molecular dynamics (Klaboe, 1969).

Strategies for Synthesizing Complex Natural Products

1,4-Dithiane linchpins have been integral in strategies for synthesizing complex natural and unnatural products, serving as efficient components for fragment union and linchpin couplings (Smith & Adams, 2004).

Crystal Structure Analysis

The crystal structure of various 1,4-dithiane derivatives has been analyzed, contributing to our understanding of molecular conformation and interactions (Kalff & Romers, 2010).

Safety And Hazards

1,4-Dithiane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Thermal decomposition can lead to the release of irritating gases and vapors .

Relevant Papers

  • “1,4-Dithianes: attractive C2-building blocks for the synthesis of complex molecular architectures” covers the synthetic applications of 1,4-dithianes, as well as derivatives thereof at various oxidation states .
  • “1,4-Dithiane-2,5-diol in the synthesis of thiophenes (microreview)” provides insight on the selected methods of thiophene synthesis starting from 1,4-dithiane-2,5-diol .

properties

IUPAC Name

1,4-dithiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S2/c1-2-6-4-3-5-1/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZWAPSEEHRYPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3024077
Record name 1,4-Dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [HSDB] White solid with a strong offensive odor; [Alfa Aesar MSDS], Solid, white to off-white crystals
Record name 1,4-Dithiane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2826
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,4-Dithiane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1,4-Dithiane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/104/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

115.6 °C at 60 mm Hg, 199.00 to 200.00 °C. @ 760.00 mm Hg
Record name 1,4-DITHIANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7426
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,4-Dithiane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in ethanol, ether, carbon tetrachloride, acetic acid and carbon disulfide., In water, 3,000 mg/L at 25 °C, 3 mg/mL at 25 °C, slightly soluble in hot water;soluble in hot alcohol, oil
Record name 1,4-DITHIANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7426
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,4-Dithiane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1,4-Dithiane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/104/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

1.57 [mmHg], 0.80 mm Hg at 25 °C
Record name 1,4-Dithiane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2826
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,4-DITHIANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7426
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

1,4-Dithiane

Color/Form

White crystals

CAS RN

505-29-3
Record name 1,4-Dithiane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505-29-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dithiane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505293
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-DITHIANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dithiane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Dithiane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3024077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dithiane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.280
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-DITHIANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3274B1T5A0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,4-DITHIANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7426
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,4-Dithiane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

112.3 °C, 112 - 113 °C
Record name 1,4-DITHIANE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7426
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1,4-Dithiane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031474
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dithiane
Reactant of Route 2
1,4-Dithiane
Reactant of Route 3
1,4-Dithiane
Reactant of Route 4
Reactant of Route 4
1,4-Dithiane
Reactant of Route 5
1,4-Dithiane
Reactant of Route 6
Reactant of Route 6
1,4-Dithiane

Citations

For This Compound
2,820
Citations
F Zamberlan, A Fantinati… - European Journal of …, 2018 - Wiley Online Library
This microreview highlights the utility of 1,4‐dithiane‐2,5‐diol (1) as a source for the in situ generation of 2‐mercaptoacetaldehyde (2), a versatile two‐carbon synthon featuring both …
L Zheng, Y Qiao, M Lu, J Chang - Organic & Biomolecular Chemistry, 2015 - pubs.rsc.org
In the present study, mechanistic insights into the domino reaction between 1,4-dithiane-2,5-diol and azomethine imines were derived from the computational study with B3LYP and M06…
Number of citations: 21 pubs.rsc.org
X Fang, J Li, HY Tao, CJ Wang - Organic letters, 2013 - ACS Publications
An effective diastereoselective [3 + 3] cycloaddition of 1,4-dithiane-2,5-diol with azomethine imines catalyzed by DABCO is described. A variety of highly functionalized six-membered …
Number of citations: 72 pubs.acs.org
TE Rosso, MW Ellzy, JO Jensen, HF Hameka… - … Acta Part A: molecular …, 1998 - Elsevier
We present a detailed analysis of the structure and infrared spectra of 1,4-dithiane. The vibrational frequencies of the 1,4-dithiane molecule were analyzed using standard quantum …
Number of citations: 34 www.sciencedirect.com
J Them, V Vill, F Fischer - Molecular Crystals and Liquid Crystals, 1989 - Taylor & Francis
The preparation and mesomorphic properties of a series of bis-(4-alkyl- or 4-alkoxy-benzoyloxy)-trans-1,4-dioxanes 1, trans-1,4-dithianes 2 and trans-1,4-cyclohexanes 3 are reported …
Number of citations: 40 www.tandfonline.com
H Lee, SS Bian, YL Chen - Mutation Research/Genetic Toxicology, 1994 - Elsevier
3-Dithiane and 1,4-dithiane are the sulfur-containing Maillard reaction products (MRPs) which have been found in boiled beef extracts. In this study the genotoxicity of these products …
Number of citations: 96 www.sciencedirect.com
F Freeman, E Derek - Journal of computational chemistry, 2003 - Wiley Online Library
Ab initio molecular orbital theory with the 6‐31G(d), 6‐31G(d,p), 6‐31+G(d), 6‐31+G(d,p), 6‐31+G(2d,p), 6‐311G(d), 6‐311G(d,p), and 6‐311+G(2d,p) basis sets and density functional …
Number of citations: 17 onlinelibrary.wiley.com
RE Marsh - Acta Crystallographica, 1955 - scripts.iucr.org
The crystal structure of 1, 4-dithiane has been determined and refined by least-squares methods, using complete three-dimensional diffraction data from copper X-radiation. The …
Number of citations: 96 scripts.iucr.org
EL Clennan, DX Wang, K Yang… - Journal of the …, 1992 - ACS Publications
Thephotooxidations of 1, 5-dithiacyclooctane (1, 5-DTCO), 1, 4-dithiane, and pentamethylene sulfide have been compared. The photooxidation of 1, 5-DTCO differs significantly from the …
Number of citations: 37 pubs.acs.org
MV Roux, M Temprado, P Jiménez… - The Journal of …, 2006 - ACS Publications
This work reports the enthalpies of formation in the condensed and gas state of 1,4-dithiacyclohexane 1,1-dioxide (1,4-dithiane sulfone, 5), derived from the enthalpy of combustion in …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.